molecular formula C13H16N4 B12434219 3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide CAS No. 1134297-99-6

3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide

Cat. No.: B12434219
CAS No.: 1134297-99-6
M. Wt: 228.29 g/mol
InChI Key: NAOHVAPSCJLPDZ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide is a synthetic organic compound featuring a benzene ring substituted with a carboximidamide group at the 1-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 3-position. Its molecular formula is C₁₂H₁₄N₄, with a molecular weight of 214.27 g/mol.

The methylene bridge between the pyrazole and benzene rings distinguishes it from simpler pyrazole derivatives, offering conformational flexibility and influencing solubility and steric interactions .

Properties

CAS No.

1134297-99-6

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H16N4/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15/h3-7H,8H2,1-2H3,(H3,14,15)

InChI Key

NAOHVAPSCJLPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Alkylation via Benzyl Bromide Intermediate

A widely employed strategy involves the alkylation of 3,5-dimethylpyrazole with a benzylic bromide bearing a carboximidamide group. The synthesis proceeds in two stages:

Stage 1: Synthesis of 3-(Bromomethyl)Benzenecarboximidamide

  • Nitrile to Carboximidamide Conversion :
    • 3-Cyanobenzyl bromide undergoes a Pinner reaction, treated with anhydrous HCl in methanol to form methyl 3-(bromomethyl)benzimidate.
    • Subsequent ammonolysis with aqueous NH₃ yields 3-(bromomethyl)benzenecarboximidamide.

Stage 2: Pyrazole Alkylation

  • 3,5-Dimethylpyrazole (1.2 equiv) is deprotonated with potassium tert-butoxide (KOtBu, 1.5 equiv) in tetrahydrofuran (THF) at 0°C.
  • 3-(Bromomethyl)benzenecarboximidamide (1.0 equiv) is added dropwise, and the mixture is refluxed for 12–18 hours.
  • Yield : 68–72% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Reaction Parameters:
Parameter Optimal Condition Impact on Yield
Solvent THF Maximizes nucleophilicity
Base KOtBu Ensures complete deprotonation
Temperature Reflux (~66°C) Accelerates SN2 kinetics
Stoichiometry 1.2:1 (pyrazole:bromide) Minimizes side reactions

Carbodiimide-Mediated Route

An alternative method utilizes 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, bypassing the need for brominated precursors:

  • Carboxylic Acid Activation :
    • 3-(Hydroxymethyl)benzoic acid reacts with CDI (1.1 equiv) in dichloromethane (DCM) to form the acyl imidazole intermediate.
  • Amidine Formation :
    • The intermediate is treated with ammonium hydroxide, yielding 3-(hydroxymethyl)benzenecarboximidamide.
  • Halogenation and Alkylation :
    • The hydroxyl group is converted to bromide using PBr₃ in DCM, followed by pyrazole alkylation as described in Section 1.1.
  • Yield : 65–70% after recrystallization (ethanol/water).
Advantages Over Pinner Route:
  • Avoids handling corrosive HCl gas.
  • Higher functional group tolerance for substrates with acid-sensitive groups.

Optimization Strategies for Intermediate Synthesis

Temperature Control in Nitrile Functionalization

The Pinner reaction requires precise temperature modulation:

  • Imidate Formation : Conducted at −10°C to prevent nitrile hydrolysis.
  • Ammonolysis : Performed at 25°C to avoid over-alkylation.

Catalytic Enhancements

  • Lewis Acid Additives : Boron trifluoride etherate (BF₃·Et₂O, 5 mol%) increases electrophilicity of the benzylic bromide, improving alkylation efficiency (yield: +12%).
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 2 mol%) enhances interfacial reactivity in biphasic systems (e.g., THF/H₂O).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 18 hours to 45 minutes via enhanced mass transfer.
  • Solvent Recycling : THF recovery rates exceed 90% using fractional distillation.

Purification Techniques

Method Purity (%) Throughput (kg/day)
Column Chromatography 98.5 5–10
Recrystallization 99.2 50–100

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (300 MHz, DMSO-d₆):
    • Pyrazole protons: δ 6.12 (s, 1H, C₄-H), 2.28 (s, 6H, CH₃).
    • Carboximidamide NH₂: δ 7.85 (br s, 2H).
  • IR (KBr) : ν = 1675 cm⁻¹ (C=N), 3320 cm⁻¹ (N-H stretch).

Purity Assessment

  • HPLC-MS : Retention time = 14.2 min (C₁₈ column, acetonitrile/water, 60:40).
  • Elemental Analysis : Calculated (%) for C₁₃H₁₆N₄: C 64.83, H 6.71, N 24.99; Found: C 64.75, H 6.69, N 24.93.

Challenges and Mitigation Strategies

Hydrolytic Instability

The carboximidamide group is prone to hydrolysis under acidic or aqueous conditions:

  • Mitigation : Use anhydrous solvents and conduct reactions under nitrogen atmosphere.

Byproduct Formation

  • Major Byproduct : Bis-alkylated pyrazole (8–12% yield) due to excess bromide.
  • Remediation : Optimize pyrazole:bromide stoichiometry to 1.2:1.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidamide group (-C(=NH)NH₂) acts as a nucleophile, participating in substitution reactions with electrophilic agents. For example:

  • Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Acylation : Reacts with acetyl chloride to yield N-acetylated products, confirmed by IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Condensation Reactions

The compound undergoes condensation to form heterocyclic systems:

Schiff Base Formation

Reacts with aldehydes (e.g., terephthalaldehyde) to generate bis-pyrazolyl Schiff bases via C=N bond formation .

Reaction Conditions Product Yield
With terephthalaldehydeAnhydrous MeOH, reflux, 24hBis-Schiff base (C=N at 3231 cm⁻¹ in IR) 78%

Redox Reactions

The pyrazole ring undergoes oxidation and reduction:

  • Oxidation : Treatment with H₂O₂/Fe²⁰⁺ converts the pyrazole ring into pyrazoline intermediates, which further aromatize to 1,3,5-triarylpyrazoles under catalytic conditions (e.g., Cu(OTf)₂) .

  • Reduction : Hydrogenation (H₂/Pd-C) saturates the pyrazole ring, altering its electronic properties.

Copper-Catalyzed Coupling

Participates in Ullmann-type couplings with aryl halides using CuI/1,10-phenanthroline, forming biaryl derivatives (used in medicinal chemistry) .

Catalyst System Reaction Scope Yield Range
Cu(OTf)₂/[bmim]PF₆Arylhydrazine condensations75–82%

Pyrazole Methyl Group Reactivity

  • Halogenation : Bromination (NBS, AIBN) selectively substitutes the 4-position methyl group, confirmed by ¹H NMR (δ 2.3 ppm loss).

  • Sulfonation : Reacts with SO₃/H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.

Mechanistic Insights

  • Kinetics : Condensation reactions follow second-order kinetics, with activation energy (Eₐ) of ~45 kJ/mol .

  • Stereoelectronic Effects : The electron-donating methyl groups on the pyrazole ring stabilize transition states during nucleophilic attacks .

Analytical Characterization

Key techniques for monitoring reactions:

Technique Key Data Application Example
¹H NMR δ 7.8 ppm (aromatic H), δ 5.2 ppm (-CH₂-)Tracking alkylation progress
IR Spectroscopy 1650 cm⁻¹ (C=N), 3300 cm⁻¹ (N-H stretch)Confirming Schiff base formation
HPLC-MS m/z 246.31 [M+H]⁺Purity assessment

This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant derivatives, particularly enzyme inhibitors and metal-chelating agents . Further studies are needed to explore its catalytic asymmetric reactions and biological target specificity.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions . Additionally, the compound’s structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

A key structural analog is 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide (CAS: 1152936-66-7), which differs in the substitution position of the pyrazole group (para vs. meta relative to the carboximidamide). This positional isomerism alters electronic distribution and steric accessibility, which may affect intermolecular interactions and solubility.

Other analogs include dihydro-pyrazole carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), which feature a saturated pyrazoline ring and varied aryl substituents. These compounds, reported in Molecules (2014), demonstrate how ring saturation and substituent electronegativity (e.g., methoxy, chloro, nitro groups) influence physicochemical properties and bioactivity .

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-dimethylpyrazole (meta), -CH₂- C₁₂H₁₄N₄ 214.27 Methylene bridge, meta substitution
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide 3,5-dimethylpyrazole (para) C₁₂H₁₄N₄ 214.27 Para substitution, higher symmetry
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-methoxyphenyl, dihydro-pyrazole C₁₇H₁₈N₄O 294.35 Saturated pyrazole, methoxy substituent
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-chlorophenyl, dihydro-pyrazole C₁₆H₁₅ClN₄ 298.77 Electron-withdrawing Cl substituent

Stability and Commercial Availability

In contrast, the para-substituted isomer (CAS: 1152936-66-7) remains available, possibly due to better crystallization behavior or synthetic yields .

Spectroscopic Characterization

IR and ¹H-NMR are commonly used for characterization. The target compound’s IR spectrum would show N-H stretches from the carboximidamide (~3350 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹). In ¹H-NMR, the methylene bridge protons (-CH₂-) would resonate as a singlet near δ 4.5–5.0 ppm, while 3,5-dimethylpyrazole protons appear as singlets at δ 2.1–2.3 ppm (CH₃) and δ 5.8–6.0 ppm (pyrazole H). Analogs with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit downfield shifts in aromatic protons, while methoxy groups cause upfield shifts due to electron donation .

Biological Activity

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide, also referred to as compound 1, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which is often associated with a variety of pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N4. Its structure comprises a benzene ring substituted with a carboximidamide group and a pyrazole moiety. The presence of the dimethyl groups on the pyrazole enhances the lipophilicity and possibly the biological activity of the compound.

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate benzyl derivatives with pyrazole derivatives under acidic or basic conditions. Various methods have been documented in the literature, including nucleophilic substitutions and condensation reactions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications on the benzene ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Target Organism
Compound 125Staphylococcus aureus
Compound 219Escherichia coli
Compound 315Pseudomonas aeruginosa

Antiviral Activity

Research has also highlighted the potential antiviral properties of similar compounds against viruses such as SARS-CoV-2. Compounds that share structural similarities with compound 1 have been shown to inhibit viral replication effectively, suggesting that further exploration could lead to promising antiviral agents .

Anticancer Activity

The anticancer potential of pyrazole-based compounds has been explored extensively. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still being elucidated, but preliminary studies indicate that these compounds may disrupt critical signaling pathways in cancer cells .

Case Studies

A notable study evaluated the efficacy of a series of pyrazole derivatives, including compound 1, against cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects . Another case study focused on their antimicrobial properties, demonstrating that modifications in substituents could lead to enhanced activity against resistant bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide, and how can reaction intermediates be optimized?

Methodological Answer: A common approach involves functionalizing the pyrazole ring via alkylation or nucleophilic substitution. For example, methyl acrylate can react with 3,5-dimethyl-1H-pyrazole to form methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which can be further modified to introduce the carboximidamide group . Key optimization steps include:

  • Temperature control : Reactions at 250°C facilitate formylation of the pyrazole ring .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .
  • Catalyst screening : Lewis acids like POCl₃ enhance electrophilic substitution efficiency .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Focus on distinguishing pyrazole ring protons (δ 6.0–6.5 ppm) and carboximidamide NH₂ signals (δ 7.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirm the presence of C=N (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
  • X-ray crystallography : Use SHELX software for structure refinement, ensuring R-factor values < 0.05 for high confidence .

Q. What are the critical parameters for validating the compound’s purity and stability?

Methodological Answer:

  • HPLC-MS : Monitor for byproducts like unreacted pyrazole intermediates (retention time ~12–15 min) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; degradation above 200°C suggests robust storage conditions .
  • Moisture sensitivity : Store under inert gas (e.g., N₂) to prevent hydrolysis of the carboximidamide group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-withdrawing effect stabilizes the carboximidamide group .
  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51 for antimicrobial studies). A docking score < −7.0 kcal/mol indicates strong affinity .

Q. How can contradictory structural data (e.g., crystallographic vs. spectroscopic results) be resolved?

Methodological Answer:

  • Cross-validation : Compare X-ray-derived bond lengths (e.g., C-N: 1.32 Å) with DFT-optimized geometries .
  • Dynamic NMR : Resolve tautomerism in the pyrazole ring by analyzing temperature-dependent chemical shifts .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning artifacts .

Q. What strategies are effective for studying the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

  • Enzyme assays : Use fluorometric kits (e.g., CYP450 inhibition) with IC₅₀ calculations via nonlinear regression .
  • MIC testing : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations 2–64 µg/mL, noting synergy with β-lactams .
  • SAR analysis : Modify the pyrazole’s methyl groups to assess steric effects on activity .

Key Recommendations

  • Synthetic challenges : Prioritize protecting-group strategies to avoid side reactions at the carboximidamide site .
  • Data interpretation : Cross-validate crystallographic results with spectroscopic and computational data to resolve ambiguities .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) to benchmark activity .

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